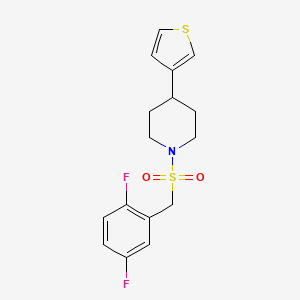
1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a useful research compound. Its molecular formula is C16H17F2NO2S2 and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C16H17F2NO2S with a molecular weight of 357.4 g/mol. The compound features a piperidine ring substituted with a thiophene group and a difluorobenzyl sulfonyl moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17F2NO2S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1396852-17-7 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Group : The thiophene moiety is introduced via substitution reactions using thiophene derivatives.
- Attachment of the Difluorobenzyl Sulfonyl Group : This step involves sulfonylation using sulfonyl chlorides in the presence of a base.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions at active sites, while the difluorobenzyl and thiophene groups contribute to specificity and potency against various biological targets.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, although specific IC50 values and detailed mechanisms are still under investigation. The presence of the thiophene and sulfonyl groups is believed to play a significant role in its activity against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against several bacterial strains. Preliminary results suggest moderate to strong antibacterial effects, particularly against Gram-positive bacteria. This suggests its potential as a therapeutic agent in treating bacterial infections .
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been studied for its enzyme inhibitory effects. It has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on various piperidine derivatives, including the target compound, showed significant inhibition of cell proliferation in breast cancer cell lines. The compound's structure was modified to assess the relationship between structural features and biological activity, revealing that the difluorobenzyl sulfonyl group substantially enhanced anticancer potency.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene group could enhance antimicrobial efficacy, suggesting avenues for further research into optimizing these compounds for clinical use .
特性
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S2/c17-15-1-2-16(18)14(9-15)11-23(20,21)19-6-3-12(4-7-19)13-5-8-22-10-13/h1-2,5,8-10,12H,3-4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYGVKWRIDWTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














